2-Chloro-6-methoxy-4-(methoxymethyl)pyridine
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Overview
Description
2-Chloro-6-methoxy-4-(methoxymethyl)pyridine is an organic compound with the molecular formula C9H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methoxy-4-(methoxymethyl)pyridine can be synthesized through several methods. One common method involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-6-methoxy-4-(methoxymethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methoxymethyl)pyridine: Similar in structure but with different substitution patterns.
4-Chloro-6-methoxy-2-methylquinoline: Another related compound with a quinoline backbone.
Uniqueness
2-Chloro-6-methoxy-4-(methoxymethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes.
Properties
CAS No. |
1402738-51-5 |
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Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-5-6-3-7(9)10-8(4-6)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
IEFMHOUFCCTMRQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC(=C1)Cl)OC |
Origin of Product |
United States |
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